(2-(Methylsulfonyl)phenyl)(phenyl)methanamine
Description
(2-(Methylsulfonyl)phenyl)(phenyl)methanamine is a substituted phenethylamine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 2-position of one phenyl ring and a phenyl group attached to the methanamine core. This structure imparts unique physicochemical properties, including enhanced polarity due to the sulfonyl group, which influences solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
(2-methylsulfonylphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-18(16,17)13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSKJOHMALCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239772 | |
| Record name | Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408058-18-3 | |
| Record name | Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)phenyl)(phenyl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylsulfonyl chloride and aniline derivatives in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2-(Methylsulfonyl)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylmethanamines .
Scientific Research Applications
(2-(Methylsulfonyl)phenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (2-(Methylsulfonyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
- Sulfonyl vs. Sulfanyl Groups : The methylsulfonyl group (-SO₂CH₃) in the target compound increases polarity and hydrogen-bonding capacity compared to the methylsulfanyl (-SCH₃) group in [5-fluoro-2-(methylsulfanyl)phenyl]methanamine, which is less electronegative .
- Substituent Position : The 2-position sulfonyl group in the target compound may sterically hinder receptor binding compared to the 4-sulfonyl isomer (2-(4-(methylsulfonyl)phenyl)ethylamine), which has been studied for serotonin receptor interactions .
Physicochemical Properties
- Polarity: The sulfonyl group increases water solubility compared to non-polar analogs like [1,1'-biphenyl]-3-yl(phenyl)methanamine .
- Acidity/Basicity : The pKa of 2-(4-(methylsulfonyl)phenyl)ethylamine is ~9.34, suggesting moderate basicity due to the electron-withdrawing sulfonyl group, a trend likely shared by the target compound .
- Collision Cross-Section : Analogs like [5-fluoro-2-(methylsulfanyl)phenyl]methanamine exhibit collision cross-sections of ~133–144 Ų (predicted), useful for mass spectrometry-based identification .
Pharmacological Implications
- Metabolic Stability : The sulfonyl group may reduce metabolic degradation compared to sulfanyl or chloro substituents, as seen in pesticide derivatives (e.g., metsulfuron methyl) .
Biological Activity
(2-(Methylsulfonyl)phenyl)(phenyl)methanamine is an organic compound characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring and a phenylmethanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of this compound can be achieved through various methods, typically involving the reaction of suitable starting materials under controlled conditions. Common synthetic pathways include:
- Oxidation : Conversion to sulfone derivatives.
- Reduction : Conversion of the sulfonyl group to sulfides.
- Substitution : Participation in nucleophilic substitution reactions.
These reactions can yield various derivatives, each with potential biological applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with a methylsulfonyl group can inhibit bacterial growth, suggesting their potential use in treating infections.
Anti-inflammatory Effects
The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. By inhibiting these enzymes, this compound may reduce inflammation and pain, making it a candidate for developing anti-inflammatory medications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- COX Inhibition : The compound can bind to the active site of COX enzymes, blocking their action and thereby reducing the production of pro-inflammatory mediators.
- Cell Proliferation Inhibition : Studies indicate that this compound may also induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition of growth, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : In a preclinical model of inflammation, administration of this compound resulted in reduced swelling and pain in treated animals compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Contains sulfonamide group | Historically significant as an antibiotic |
| N-(4-Methylphenyl)-N-(methylsulfonyl) methanamine | Similar amine structure | Potentially different biological activity profile |
| 4-Amino-N,N-dimethylbenzenesulfonamide | Related sulfonamide derivative | Known for specific antimicrobial properties |
This table illustrates the diversity within this chemical class and underscores the unique aspects of this compound, particularly its dual functionality as both an amine and sulfone derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
